PPDA
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Overview
Description
PPDA is a complex organic compound that features a phenanthrene moiety attached to a piperazine ring, which is further substituted with two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PPDA typically involves multi-step organic reactions One common approach is the condensation of phenanthrene-2-carboxylic acid with a piperazine derivative under controlled conditions The reaction may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
PPDA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., bromine, chlorine), Friedel-Crafts catalysts (e.g., aluminum chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
PPDA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of PPDA involves its interaction with specific molecular targets, such as enzymes or receptors. The phenanthrene moiety may facilitate binding to hydrophobic pockets, while the piperazine ring and carboxylic acid groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene-2-carboxylic acid: Shares the phenanthrene core but lacks the piperazine and additional carboxylic acid groups.
Piperazine-2,3-dicarboxylic acid: Contains the piperazine ring with carboxylic acid groups but lacks the phenanthrene moiety.
Uniqueness
PPDA is unique due to the combination of the phenanthrene and piperazine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(2R,3S)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m0/s1 |
InChI Key |
IWWXIZOMXGOTPP-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CN([C@H]([C@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Canonical SMILES |
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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